2-Chloro-4-methylbenzylamine hydrochloride
Overview
Description
2-Chloro-N-methylbenzylamine, also known by its CAS Number 94-64-4, is an organic compound with the linear formula ClC6H4CH2NHCH3 . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-methylbenzylamine is represented by the SMILES string CNCc1ccccc1Cl . The InChI key is DIWGZVQKFSFNLH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
2-Chloro-N-methylbenzylamine has a refractive index of n20/D 1.5430 (lit.), a boiling point of 225-226 °C (lit.), and a density of 1.110 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Technology of N,N-Dimethyl-4-nitrobenzylamine : This compound is an important intermediate in organic synthesis, extensively used in medicine, pesticides, and chemical fields. A method using methylene chloride as the reaction solvent is described, indicating the broad utility of related compounds in chemical synthesis (Wang Ling-ya, 2015).
Structural and Optical Characterization : The 4-Methylbenzylammonium chloride hemihydrate (4MLBACH) crystal, closely related to 2-Chloro-4-methylbenzylamine hydrochloride, demonstrates notable spectral and optical properties useful in scientific research. This study underlines the significance of such compounds in the development of new materials (R. Aarthi & C. Raja, 2019).
Corrosion Inhibition : N-2-Methylbenzylidene-4-antipyrineamine, structurally related to this compound, is significant as a corrosion inhibitor for mild steel in hydrochloric acid. This highlights the compound's utility in protecting industrial materials (Israa Abd Alkadir Aziz et al., 2022).
Biomedical Research
Antimicrobial Activity : Compounds derived from 4-methylbenzylamine, like 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, have shown promising antimicrobial activity, indicating the potential biomedical applications of related compounds (Hitendra K. Maheta et al., 2012).
Cancer Research : The compound N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, structurally similar to this compound, has been synthesized and shown to inhibit leukemia K562 cells' proliferation, demonstrating its potential in cancer research (Xue Si-jia, 2012).
Environmental Applications
- Environmental Implications of Photo-Oxidation Products : The study of the OH-initiated photo-oxidation of furans, using related compounds like O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, provides insights into environmental implications of such reactions, highlighting the importance of these compounds in environmental chemistry (E. G. Alvarez et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDVWBXNJYMHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202522-25-6 | |
Record name | Benzenemethanamine, 2-chloro-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202522-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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